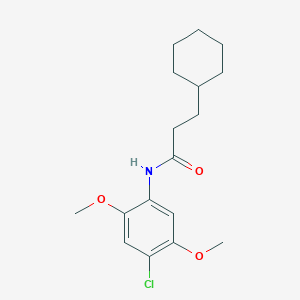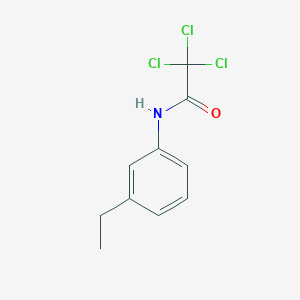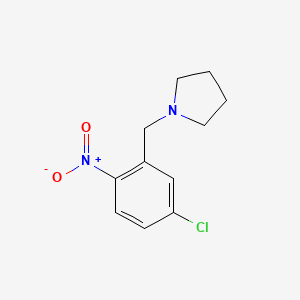![molecular formula C23H19N3 B5881597 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5881597.png)
9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline, also known as IQ-1S, is a synthetic compound that has shown potential in scientific research applications. This compound belongs to the family of quinoxaline derivatives, which have been extensively studied due to their diverse biological activities.
作用機序
The mechanism of action of 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline involves its ability to inhibit the Wnt/β-catenin signaling pathway. This pathway is involved in the regulation of cell proliferation, differentiation, and survival. 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline binds to the TCF/LEF transcription factors, which are downstream targets of the Wnt/β-catenin signaling pathway, and inhibits their activity. This leads to the suppression of target gene expression and the inhibition of cancer cell growth.
Biochemical and Physiological Effects
9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. This compound has also been shown to reduce the production of pro-inflammatory cytokines, which play a role in the development of chronic inflammation. Additionally, 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline has been found to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline in lab experiments is its specificity for the Wnt/β-catenin signaling pathway. This allows researchers to study the effects of inhibiting this pathway without affecting other signaling pathways. However, one limitation of using 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline. One area of research is the development of more potent and selective inhibitors of the Wnt/β-catenin signaling pathway. Another area of research is the use of 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline in combination with other anti-cancer drugs to enhance their efficacy. Additionally, the potential use of 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline in the treatment of other diseases such as inflammatory bowel disease and liver fibrosis is an area of active research.
合成法
The synthesis of 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline involves a multi-step process that begins with the reaction of 2-bromoethylphenyl ketone with 2-aminoaniline to form the intermediate compound. This intermediate is then subjected to a series of reactions that involve cyclization, reduction, and alkylation to yield the final product. The synthesis of 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline has been optimized to produce high yields and purity.
科学的研究の応用
9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties. 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline has been found to inhibit the Wnt/β-catenin signaling pathway, which plays a crucial role in the development and progression of cancer. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
9-methyl-6-(2-phenylethyl)indolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3/c1-16-11-12-21-18(15-16)22-23(25-20-10-6-5-9-19(20)24-22)26(21)14-13-17-7-3-2-4-8-17/h2-12,15H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTSFDNOOUKIJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5881519.png)




![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5881549.png)

![2,2,2-trifluoro-N-{[(2-methoxyphenyl)amino]carbonyl}acetamide](/img/structure/B5881561.png)

![9-allyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5881581.png)
![4'-[(4-methoxybenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5881587.png)


